N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]hexadecanamide N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]hexadecanamide N-palmitoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of hexadecanoic acid with the primary amino group of serotonin. It derives from a hexadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 212707-51-2
VCID: VC0005561
InChI: InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30)
SMILES: CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula: C26H42N2O2
Molecular Weight: 414.6 g/mol

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]hexadecanamide

CAS No.: 212707-51-2

Inhibitors

VCID: VC0005561

Molecular Formula: C26H42N2O2

Molecular Weight: 414.6 g/mol

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]hexadecanamide - 212707-51-2

CAS No. 212707-51-2
Product Name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]hexadecanamide
Molecular Formula C26H42N2O2
Molecular Weight 414.6 g/mol
IUPAC Name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide
Standard InChI InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30)
Standard InChIKey AKQOZSXOPVLUHA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Appearance Assay:≥98%A solution in ethanol
Description N-palmitoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of hexadecanoic acid with the primary amino group of serotonin. It derives from a hexadecanoic acid.
Synonyms N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-hexadecanamide
PubChem Compound 10787968
Last Modified Nov 11 2021
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